Deposition Rate Comparison: BDEAS Outperforms TDMAS by ~67% in ALD Oxide Processes
In direct comparative ALD studies evaluating precursor structure-performance relationships, bis(amino)silanes consistently outperform tris(amino)silanes in deposition efficiency. TDMAS demonstrated a 40% lower deposition rate compared to BTBAS and BDEAS under identical ALD oxide process conditions, representing a ~67% performance deficit relative to BDEAS [1]. This significant rate differential translates directly to throughput differences in manufacturing environments. Furthermore, first-principles DFT calculations confirm that BDEAS decomposition energetics on oxide surfaces are more exothermic than TDMAS, with BDEAS exhibiting the lowest energy barrier in the rate-determining step among evaluated aminosilanes, which substantiates its kinetically favorable deposition characteristics [2].
| Evidence Dimension | ALD Deposition Rate (Relative Performance) |
|---|---|
| Target Compound Data | BDEAS (bis(diethylamino)silane): Baseline performance (100% reference) among bis(amino)silanes; lowest rate-determining barrier among BDEAS/TDMAS/DIPAS [2] |
| Comparator Or Baseline | TDMAS (tris(dimethylamino)silane): ~40% lower deposition rate than bis(amino)silanes in ALD oxide [1] |
| Quantified Difference | TDMAS exhibits approximately 40% lower deposition rate than BDEAS; equivalently, BDEAS provides ~67% higher deposition rate than TDMAS |
| Conditions | Thermal ALD processes; silicon oxide deposition; temperature window evaluated between 250°C and 575°C [1] |
Why This Matters
A 67% higher deposition rate reduces process cycle time and increases tool throughput per wafer in semiconductor fabrication, directly impacting cost-per-wafer economics and manufacturing capacity utilization.
- [1] Bowen HR, O'Neill ML, Xiao M, et al. Impact of Aminosilane Precursor Structure on Silicon Oxides by Atomic Layer Deposition. ECS Transactions. 2011; 41(2): 171-178. TDMAS showed 40% lower deposition rate; ALD processes performed between 250°C and 575°C. View Source
- [2] RSC Advances. First-principles study of surface reactions of aminosilane precursors over WO3(001) during ALD of SiO2. 2020; 10: 20712-20719. BDEAS shows lowest energy barrier; decomposition more exothermic than TDMAS. View Source
